(2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of an azido group at the fourth position and a hydroxymethyl group at the fifth position of the oxolane ring, along with a purine base attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, such as adenine, to form the nucleoside.
Azidation: The hydroxyl group at the fourth position of the sugar ring is converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylated nucleoside.
Reduction: Formation of an amino-substituted nucleoside.
Substitution: Formation of various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of modified nucleic acids and nucleotides. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid replication and repair. It can be incorporated into DNA or RNA strands to investigate the effects of modifications on the stability and function of nucleic acids.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication by interfering with the synthesis of viral nucleic acids.
Industry
In the pharmaceutical industry, this compound is used in the development of antiviral drugs and chemotherapeutic agents. It is also employed in the synthesis of diagnostic probes and molecular biology reagents.
Mechanism of Action
The mechanism of action of (2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA by causing chain termination or introducing mutations. The azido group can also participate in click chemistry reactions, enabling the conjugation of the nucleoside to various biomolecules.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: A natural nucleoside with a similar purine base but lacking the azido and hydroxymethyl groups.
Azidothymidine: A nucleoside analog with an azido group, used as an antiviral drug.
2’-Azido-2’-deoxyuridine: Another nucleoside analog with an azido group, used in antiviral research.
Uniqueness
(2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol is unique due to the combination of the azido group and the hydroxymethyl group on the oxolane ring. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block for the synthesis of modified nucleic acids and therapeutic agents.
Properties
Molecular Formula |
C10H12N8O3 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
(2R,4R,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5+,7?,10-/m1/s1 |
InChI Key |
HTWSTKVLFZRAPM-WROBTOGHSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)N=[N+]=[N-])O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.